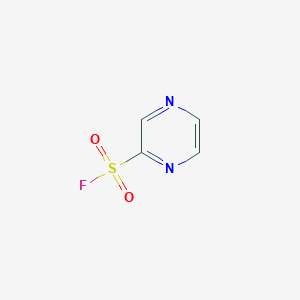

Pyrazine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXZFUAYAPJBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090368-34-4 | |

| Record name | pyrazine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazine-2-sulfonyl Fluoride: A Versatile Tool in Chemical Biology and Drug Discovery

Introduction

Pyrazine-2-sulfonyl fluoride is a heterocyclic aromatic compound that has emerged as a significant building block and chemical probe in the fields of medicinal chemistry, chemical biology, and drug discovery. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules and approved drugs.[1][2][3] The incorporation of a sulfonyl fluoride group onto this privileged scaffold imparts unique reactivity, allowing for its use as a covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Pyrazine-2-sulfonyl fluoride, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Pyrazine-2-sulfonyl fluoride possesses a planar hexagonal pyrazine ring attached to a sulfonyl fluoride group (-SO₂F) at the 2-position. The presence of the electron-withdrawing sulfonyl fluoride group and the two nitrogen atoms within the aromatic ring significantly influences its electronic properties and reactivity.

Key Physicochemical Data

A summary of the key physicochemical properties of Pyrazine-2-sulfonyl fluoride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃FN₂O₂S | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| CAS Number | 2090368-34-4 | |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane | General knowledge |

| InChI | InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | [4] |

| SMILES | C1=CN=C(C=N1)S(=O)(=O)F | [4] |

Note: Experimental data for some properties like melting and boiling points are not widely published. These properties can be estimated using computational models.

The sulfonyl fluoride moiety is a key feature of this molecule. It is relatively stable and less reactive than other sulfonyl halides, such as sulfonyl chlorides. This tuned reactivity makes it an ideal "warhead" for covalent inhibitors, as it can selectively react with nucleophilic residues in proteins under physiological conditions while exhibiting reasonable stability in aqueous media.[5]

Synthesis of Pyrazine-2-sulfonyl Fluoride

The synthesis of pyrazine-2-sulfonyl fluoride can be achieved through several synthetic routes. A common approach involves the oxidation of a corresponding thiol or sulfinate precursor, followed by fluorination.

Representative Synthetic Protocol

A general method for the synthesis of aryl sulfonyl fluorides can be adapted for Pyrazine-2-sulfonyl fluoride. One plausible route begins with 2-mercaptopyrazine, which can be oxidized to the corresponding sulfonyl chloride and subsequently converted to the sulfonyl fluoride.

Step 1: Oxidation of 2-Mercaptopyrazine to Pyrazine-2-sulfonyl Chloride

-

Dissolve 2-mercaptopyrazine in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as chlorine gas or N-chlorosuccinimide (NCS), while maintaining the temperature below 10 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyrazine-2-sulfonyl chloride.

Step 2: Fluorination of Pyrazine-2-sulfonyl Chloride

-

Dissolve the pyrazine-2-sulfonyl chloride in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

-

Add a source of fluoride, such as potassium fluoride (KF) or a phase-transfer catalyst system (e.g., KF and 18-crown-6).

-

Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Pyrazine-2-sulfonyl fluoride.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions. Appropriate safety precautions must be taken when handling the reagents involved.

Caption: A simplified workflow for the synthesis of Pyrazine-2-sulfonyl Fluoride.

Chemical Reactivity and Mechanistic Insights

The reactivity of Pyrazine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group can undergo nucleophilic attack by various nucleophiles, most notably the side chains of amino acid residues in proteins.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx reactions are characterized by their high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[6]

The key features of sulfonyl fluoride reactivity include:

-

Thermodynamic Stability: Sulfonyl fluorides are generally stable to hydrolysis and thermolysis, contributing to their suitability as chemical probes.

-

Resistance to Reduction: Unlike other sulfonyl halides, the S-F bond is resistant to reduction.

-

Selective Reactivity: They react chemoselectively at the sulfur atom, primarily with strong nucleophiles.

Covalent Modification of Proteins

In the context of chemical biology, Pyrazine-2-sulfonyl fluoride serves as a covalent probe that can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine.[5][7] The pyrazine ring can act as a recognition element, directing the sulfonyl fluoride "warhead" to specific binding pockets within a protein. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, forming a stable covalent bond. This irreversible inhibition can be a powerful tool for studying protein function and for the development of targeted covalent inhibitors.

Caption: Mechanism of covalent protein modification by Pyrazine-2-sulfonyl Fluoride.

Applications in Chemical Biology and Drug Discovery

The unique properties of Pyrazine-2-sulfonyl fluoride make it a valuable tool in several areas of research and development.

Covalent Inhibitor Development

The development of targeted covalent inhibitors has gained significant momentum in recent years. Pyrazine-2-sulfonyl fluoride can be incorporated into small molecules to create potent and selective covalent inhibitors. The pyrazine core can be functionalized to optimize binding affinity and selectivity for a target protein, while the sulfonyl fluoride group provides the covalent trapping mechanism. This approach has been successfully applied to various target classes, including kinases.[8]

Chemical Probe for Target Identification and Validation

Pyrazine-2-sulfonyl fluoride and its derivatives can be used as chemical probes to identify and validate new drug targets. By covalently labeling proteins in complex biological systems, these probes can be used in chemoproteomic workflows to identify the binding partners of a particular pharmacophore. This information is invaluable for understanding the mechanism of action of bioactive compounds and for identifying potential off-target effects.

Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a target protein. Pyrazine-2-sulfonyl fluoride can be considered a reactive fragment. The covalent nature of the interaction can facilitate the detection of even weak binding events, making it a useful tool in FBDD campaigns.[5]

Experimental Protocol: Screening for Covalent Protein Modification

This protocol outlines a general workflow for assessing the covalent modification of a target protein by Pyrazine-2-sulfonyl fluoride using mass spectrometry.

Materials:

-

Purified target protein

-

Pyrazine-2-sulfonyl fluoride

-

Reaction buffer (e.g., PBS or Tris, pH 7.4)

-

Quenching solution (e.g., dithiothreitol or β-mercaptoethanol)

-

LC-MS system for intact protein analysis

Procedure:

-

Protein-Inhibitor Incubation:

-

Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

-

Add Pyrazine-2-sulfonyl fluoride from a stock solution in DMSO to the protein solution to achieve the desired final concentration (e.g., 1-100 µM). The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-24 hours). Include a control sample with protein and DMSO only.

-

-

Quenching the Reaction:

-

After the incubation period, add a quenching solution to consume any unreacted Pyrazine-2-sulfonyl fluoride.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, to remove salts and other small molecules that could interfere with the MS analysis.

-

-

Intact Protein Mass Spectrometry Analysis:

-

Analyze the desalted protein samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the mass of the intact protein.

-

Compare the mass of the protein from the inhibitor-treated sample to the control sample. A mass shift corresponding to the molecular weight of the pyrazine-sulfonyl moiety (minus HF) indicates covalent modification.

-

Safety and Handling

Pyrazine-2-sulfonyl fluoride should be handled with care in a well-ventilated laboratory fume hood. As with other sulfonyl fluorides, it is expected to be corrosive and can cause severe skin burns and eye damage.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pyrazine-2-sulfonyl fluoride is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its unique combination of a biologically relevant pyrazine scaffold and a tunable reactive sulfonyl fluoride group makes it an attractive building block for the design of covalent probes and inhibitors. The principles of SuFEx chemistry provide a robust framework for its application in the selective modification of proteins, enabling deeper insights into biological processes and paving the way for the development of novel therapeutics. As our understanding of covalent drug design continues to evolve, the utility of reagents like Pyrazine-2-sulfonyl fluoride is poised to expand even further.

References

-

MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

-

Frontiers. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]

-

PubMed. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

-

PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Wikipedia. Pyrazine. [Link]

-

PubChem. Pyrazine-2-sulfonyl fluoride (C4H3FN2O2S). [Link]

-

ResearchGate. Synthesis of pyrazoline‐functionalized aliphatic sulfonyl fluorides. [Link]

-

PubChem. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218. [Link]

-

PMC. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. [Link]

-

ResearchGate. (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole.... [Link]

-

Journal of the American Chemical Society. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. [Link]

-

RSC Publishing. Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]

-

PubMed. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. [Link]

-

ResearchGate. Unconventional reactivity of sulfonyl fluorides | Request PDF. [Link]

- Google Patents.

-

The Good Scents Company. pyrazine, 290-37-9. [Link]

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. PubChemLite - Pyrazine-2-sulfonyl fluoride (C4H3FN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl Fluorides - Enamine [enamine.net]

- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Pyrazine-2-sulfonyl Fluoride: A High-Fidelity Heteroaromatic Hub for SuFEx Click Chemistry

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has evolved from a niche methodology into a cornerstone of "Click Chemistry," offering a connection stability that surpasses traditional amide couplings in biological environments. While Ethenesulfonyl Fluoride (ESF) and Benzenesulfonyl Fluoride are the standard-bearers, Pyrazine-2-sulfonyl fluoride (Pz-SF) represents a critical evolution in heteroaromatic hubs.

This guide details the role of Pz-SF as a "Goldilocks" reagent: it possesses the high electrophilicity required for rapid exchange with nucleophiles (due to the electron-deficient 1,4-diazine core) while maintaining the hydrolytic stability characteristic of the S(VI)–F bond. This balance makes it an ideal candidate for covalent drug discovery (targeting Tyr/Lys residues) and late-stage functionalization (LSF) of complex pharmacophores.

Chemical Architecture & Mechanistic Advantage

The Electronic "Pull" of the Pyrazine Core

The utility of Pz-SF is defined by the electronic properties of the pyrazine ring. Unlike the benzene ring in phenyl sulfonyl fluoride, the pyrazine ring contains two nitrogen atoms at positions 1 and 4. These are strongly electronegative, exerting a significant inductive ($ -I

-

Enhanced Electrophilicity: The electron deficiency of the pyrazine ring pulls electron density away from the sulfonyl sulfur atom. This lowers the energy of the

orbital, making the sulfur center significantly more susceptible to nucleophilic attack compared to benzene analogs. -

Tunable Reactivity: While highly reactive toward desired nucleophiles (amines, phenols), the S–F bond remains kinetically stable against hydrolysis and reduction, a hallmark of SuFEx chemistry.

Mechanism of Exchange

The reaction proceeds via a concerted substitution mechanism, often catalyzed by a base (e.g., DBU, BTMG) or a silicon activator (e.g., TMS-ethers).

Key Pathway:

-

Activation: The catalyst (e.g., DBU) activates the incoming nucleophile (Nu-H) or stabilizes the transition state.

-

Attack: The nucleophile attacks the S(VI) center. The electron-deficient pyrazine ring stabilizes the developing negative charge in the transition state (resembling an

intermediate, though strictly substitution at sulfur). -

Departure: Fluoride leaves as a stable anion (often sequestered by silyl groups as TMS-F), driving the reaction to completion.

Figure 1: Mechanism of SuFEx activation for Pyrazine-2-sulfonyl fluoride. The electron-poor heterocycle lowers the activation energy for nucleophilic attack.

Synthesis & Preparation Protocol

The synthesis of Pz-SF must be approached with care to avoid hydrolysis of the intermediate sulfonyl chloride. The following protocol is a validated route starting from the thiol or amine.

Validated Synthetic Route

Starting Material: Pyrazine-2-thiol or Pyrazine-2-amine (via Sandmeyer).

Step-by-Step Protocol:

-

Oxidative Chlorination:

-

Reagents: Pyrazine-2-thiol,

gas (or NCS), in aqueous acetic acid or DCM/water. -

Condition: Maintain temperature < 5°C to prevent decomposition.

-

Intermediate: Pyrazine-2-sulfonyl chloride (Unstable, moisture sensitive).[1]

-

-

Fluorination (The "Fix"):

-

Reagents: Saturated aqueous

(Potassium Bifluoride) or anhydrous -

Procedure: Add the crude sulfonyl chloride immediately to the fluoride source. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

. -

Yield: Typically 60–80% (2 steps).

-

Table 1: Comparison of Sulfonyl Fluoride Synthesis Methods

| Method | Reagents | Suitability for Pyrazine Core | Pros | Cons |

| Direct Fluorination | High | Cheap, scalable, water-tolerant.[2] | Requires phase transfer for some substrates. | |

| Anhydrous Exchange | TBAF / THF | Moderate | Good for hydrolytically unstable chlorides. | TBAF is hygroscopic; expensive. |

| Sandmeyer-type | Low | Direct from amine. | Harsh conditions, poor yield for pyrazines. |

Applications in Drug Discovery[1][2][3][4][5][6]

Covalent Inhibition (Targeted Protein Degradation)

Pyrazine-2-sulfonyl fluoride serves as a potent warhead for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) residues.[3]

-

Context: In kinases where Cysteine is absent in the ATP binding pocket, Pz-SF can target a proximal Lysine (e.g., the catalytic Lys).

-

Selectivity: The pyrazine core allows for

stacking interactions within the binding pocket, positioning the warhead for specific reaction, thus reducing off-target labeling compared to highly reactive aliphatic sulfonyl fluorides.

Late-Stage Functionalization

The stability of the S-F bond allows Pz-SF to be carried through multi-step synthesis (e.g., Pd-catalyzed cross-couplings on the pyrazine ring) before the "click" activation.

Workflow:

-

Scaffold Build: Synthesize a brominated pyrazine-sulfonyl fluoride.

-

Diversification: Perform Suzuki-Miyaura coupling at the bromine position (S-F bond remains intact).

-

Click: React the S-F handle with a phenol-tagged fluorophore or drug pharmacophore.

Figure 2: Late-Stage Functionalization workflow demonstrating the orthogonality of the S-F bond to transition metal catalysis.

References

-

Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2018). "Sulfonyl Fluorides: More Than Click Reagents?" European Journal of Organic Chemistry. [Link]

-

Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Cell Chemical Biology. [Link]

-

Zhong, T., et al. (2021).[4] "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 3. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub: are you are robot? [sci-hub.fr]

- 5. thieme-connect.com [thieme-connect.com]

Technical Guide: Pyrazine-2-sulfonyl Fluoride vs. Sulfonyl Chlorides in Covalent Drug Discovery

Executive Summary

In the landscape of covalent inhibitor design and chemical biology, the choice between Pyrazine-2-sulfonyl fluoride and its sulfonyl chloride counterpart is not merely a matter of preference but of chemical viability.[1]

Pyrazine-2-sulfonyl chloride represents a class of "fugitive" electrophiles: highly reactive, moisture-sensitive, and prone to rapid hydrolysis or sulfur dioxide (

This guide details the mechanistic divergence, stability profiles, and validated experimental protocols for utilizing these reagents in high-fidelity drug discovery.

Mechanistic Foundations: The Stability Paradox

The Electronic Impact of the Pyrazine Ring

The pyrazine ring is a diazine, characterized by two nitrogen atoms at the 1,4-positions. These nitrogens are strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring compared to benzene or pyridine.

-

Effect on Sulfonyl Center: The electron-deficient ring pulls electron density away from the sulfur atom, making the sulfonyl center (

) highly electrophilic. -

The Chloride Consequence: In Pyrazine-2-sulfonyl chloride, this enhanced electrophilicity makes the S-Cl bond extremely labile. It reacts indiscriminately with atmospheric moisture, leading to rapid degradation into pyrazine-2-sulfonic acid and HCl.

-

The Fluoride Solution: The S-F bond is significantly stronger (approx. 130 kcal/mol vs. 60-70 kcal/mol for S-Cl) and less polarizable. The fluoride resists spontaneous hydrolysis despite the electron-withdrawing pyrazine ring, maintaining stability until a specific transition state (SuFEx) is achieved.

Decomposition Pathways

Heteroaryl sulfonyl chlorides often decompose via two primary pathways that fluorides avoid:

-

Hydrolysis: Rapid attack by water to form sulfonic acid.

-

Extrusion: Loss of

Comparative Analysis: Fluoride vs. Chloride[1][2][3][4][5][6][7][8][9]

The following data summarizes the operational differences critical for experimental design.

Table 1: Physicochemical & Reactivity Profile

| Feature | Pyrazine-2-sulfonyl Chloride | Pyrazine-2-sulfonyl Fluoride |

| Primary State | Unstable Intermediate | Stable Reagent |

| Hydrolytic Stability | Poor: Hydrolyzes in minutes/hours in moist air. | High: Stable in water/buffer at neutral pH. |

| Thermal Stability | Low (Risk of | High (Resistant to thermolysis). |

| Reactivity Mode | Non-selective Nucleophilic Substitution ( | Sulfur-Fluoride Exchange (SuFEx).[2][3][4] |

| Protein Selectivity | Promiscuous (Cys, Lys, N-term). | Selective (Tyr, Lys, His, Ser) in specific pockets. |

| Redox Stability | Susceptible to reduction.[5] | Resistant to reduction (Heterolytic cleavage).[5] |

| Storage | Anhydrous, -20°C, under Argon (Days/Weeks). | Ambient/RT, Air (Months/Years). |

Visualization of Pathways[8]

Diagram 1: Stability & Reactivity Divergence

This diagram illustrates the fate of the sulfonyl group depending on the halogen leaving group.

Caption: Divergent fates of Pyrazine-2-sulfonyl halides. The chloride is prone to degradation, while the fluoride remains latent until activated.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-sulfonyl Fluoride (In Situ Method)

Rationale: Due to the instability of Pyrazine-2-sulfonyl chloride, isolating it is risky. The "Wright and Hallstrom" approach (oxidative chlorination followed immediately by fluorination) is the industry standard for high yield and safety.

Reagents:

-

Pyrazine-2-thiol (Starting material)

-

Acetonitrile (ACN) and Water

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach)

-

Potassium Bifluoride (

)

Step-by-Step Workflow:

-

Preparation: Dissolve Pyrazine-2-thiol (1.0 equiv) in ACN/H2O (1:1 v/v) and cool to 0°C.

-

Oxidative Chlorination: Add NCS (3.0 equiv) portion-wise (or dropwise bleach) while maintaining temperature <5°C. Stir for 15-30 minutes.

-

Checkpoint: The solution will turn yellow/orange. The sulfonyl chloride is generated in situ.[6] Do not isolate.

-

-

Fluoride Exchange: Immediately add saturated aqueous

(4.0 equiv). -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc) yields stable Pyrazine-2-sulfonyl fluoride.

Protocol B: SuFEx Covalent Coupling

Rationale: Utilizing the fluoride for covalent docking to a target protein (e.g., targeting a Tyrosine residue).

Step-by-Step Workflow:

-

System: Phosphate Buffered Saline (PBS), pH 7.4.

-

Reagents: Target Protein (10 µM), Pyrazine-2-sulfonyl fluoride probe (50-100 µM).

-

Incubation: Incubate at 37°C for 1-24 hours.

-

Note: Unlike chlorides, fluorides do not require highly basic conditions, but proximity in the binding pocket drives the reaction.

-

-

Validation: Analyze via LC-MS/MS. Look for a mass shift of +142.02 Da (Pyrazine-sulfonyl moiety) on the specific Tyrosine or Lysine residue.

Diagram 2: Synthesis Workflow (Thiol to Fluoride)

Caption: One-pot synthesis avoiding isolation of the unstable chloride intermediate.

Applications in Drug Discovery[2][12][13]

Covalent Fragment Libraries

Pyrazine-2-sulfonyl fluoride is a premier "warhead" for covalent fragment screening.

-

Mechanism: The pyrazine nitrogen can form hydrogen bonds within the active site, positioning the

group near a nucleophilic residue (Tyr/Lys/His). -

Advantage: The stability allows these libraries to be stored in DMSO for months without degradation, unlike sulfonyl chloride libraries which degrade into sulfonic acids, leading to false negatives (loss of reactivity) or false positives (acidic artifacts).

Chemical Biology Probes

Used to map "ligandable" tyrosines across the proteome. The pyrazine core serves as a minimal steric scaffold, allowing the probe to enter diverse pockets.

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Mykhailiuk, P. K., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate/ChemRxiv. [Link]

-

Kelly, J. W., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Accounts of Chemical Research. [Link]

-

Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides. Journal of Organic Chemistry. [Link]

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 6. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Stability of Pyrazine-2-sulfonyl Fluoride in Aqueous Media: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

Pyrazine-2-sulfonyl fluoride has emerged as a valuable electrophilic warhead in covalent drug discovery, prized for its specific reactivity profile. A critical parameter governing its utility and safety is its stability in aqueous environments, which dictates its shelf-life, formulation feasibility, and off-target reactivity. This guide provides a comprehensive analysis of the factors governing the stability of pyrazine-2-sulfonyl fluoride in aqueous media. We will explore the mechanistic underpinnings of its hydrolysis, the influence of pH, and provide field-proven experimental protocols for its rigorous assessment. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of covalent therapeutics.

Introduction: The Rise of Aryl Sulfonyl Fluorides in Covalent Drug Discovery

The landscape of drug discovery has witnessed a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This class of therapeutics can offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. Within the arsenal of covalent warheads, aryl sulfonyl fluorides have carved a unique niche.

Unlike more aggressive electrophiles, the sulfonyl fluoride moiety is relatively inert until it encounters a specific, activating microenvironment within a protein's binding site, often involving key nucleophilic residues like serine, threonine, or lysine. This "tunable" reactivity is central to their appeal, minimizing off-target effects. Pyrazine-2-sulfonyl fluoride, incorporating an electron-deficient pyrazine ring, represents a strategic evolution of this class. The nitrogen atoms in the pyrazine ring withdraw electron density from the sulfonyl group, enhancing its electrophilicity and modulating its reactivity profile. However, this same electronic feature also influences its primary liability: hydrolytic instability. Understanding and quantifying this stability is not merely an academic exercise; it is a critical-path activity in drug development.

The Hydrolytic Fate of Pyrazine-2-sulfonyl Fluoride

The principal degradation pathway for pyrazine-2-sulfonyl fluoride in aqueous media is hydrolysis, leading to the formation of the corresponding sulfonic acid and fluoride ion. This reaction is of paramount importance as the resulting sulfonic acid is typically inactive and represents a loss of the active pharmaceutical ingredient (API).

Mechanism of Hydrolysis

The hydrolysis of aryl sulfonyl fluorides generally proceeds through a nucleophilic attack on the electrophilic sulfur atom by water or a hydroxide ion. The reaction pathway is heavily influenced by the pH of the medium.

-

Neutral and Acidic Conditions: Under neutral or acidic conditions, a water molecule acts as the nucleophile. This is typically a slow process due to the relatively weak nucleophilicity of water.

-

Basic (Alkaline) Conditions: Under basic conditions, the hydroxide ion (OH⁻), a much more potent nucleophile, is the primary attacking species. This results in a significant acceleration of the hydrolysis rate.

The electron-withdrawing nature of the pyrazine ring is a key determinant of reactivity. By pulling electron density away from the sulfur atom, the ring increases the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. This intrinsic property means that pyrazine-2-sulfonyl fluoride is expected to be more reactive towards hydrolysis than its phenyl sulfonyl fluoride counterpart.

Below is a diagram illustrating the pH-dependent hydrolysis pathways.

Caption: pH-Dependent Hydrolysis of Pyrazine-2-sulfonyl Fluoride.

Experimental Assessment of Aqueous Stability

A robust and reproducible method for quantifying the stability of pyrazine-2-sulfonyl fluoride is essential. The primary goal of these experiments is to determine the rate of hydrolysis, typically expressed as a half-life (t₁/₂) under various conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its sensitivity, specificity, and ability to separate the parent compound from its degradants.

Core Principle: A Self-Validating Protocol

The protocol described below is designed to be self-validating. By monitoring the disappearance of the starting material (Pyrazine-SO₂F) and the concurrent appearance of the product (Pyrazine-SO₃H), we establish a mass balance, providing confidence in the accuracy of the kinetic data.

Step-by-Step Experimental Protocol

Objective: To determine the hydrolytic half-life of Pyrazine-2-sulfonyl fluoride at various pH values.

Materials:

-

Pyrazine-2-sulfonyl fluoride (high purity, >98%)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffer solutions:

-

pH 4.0 (Acetate buffer)

-

pH 7.4 (Phosphate buffer, physiological)

-

pH 9.0 (Borate buffer)

-

-

Calibrated HPLC system with a UV detector and a C18 reverse-phase column.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Pyrazine-2-sulfonyl fluoride in ACN (e.g., 10 mM). ACN is used as the solvent to prevent premature hydrolysis.

-

Reaction Initiation:

-

Pre-warm the buffer solutions to the desired temperature (e.g., 25°C or 37°C).

-

To initiate the reaction, dilute a small volume of the ACN stock solution into a larger volume of the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). The final concentration of ACN should be kept low (<1-2%) to minimize its effect on the reaction kinetics.

-

-

Time-Point Sampling: At predetermined time intervals (t = 0, 5, 15, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of reaction (faster at higher pH).

-

Reaction Quenching (Optional but Recommended): Immediately quench the reaction in the aliquot by diluting it into a mobile phase or a solution at low pH to prevent further degradation before analysis.

-

HPLC Analysis:

-

Inject the quenched sample onto the HPLC system.

-

Use a suitable gradient elution method (e.g., Water:ACN with 0.1% formic acid) to separate Pyrazine-2-sulfonyl fluoride from its sulfonic acid degradant.

-

Monitor the elution profile using a UV detector at a wavelength where both the parent and product have significant absorbance (e.g., ~260 nm, determined by a UV scan).

-

-

Data Analysis:

-

Integrate the peak area of the Pyrazine-2-sulfonyl fluoride peak at each time point.

-

Plot the natural logarithm of the peak area (ln[Area]) versus time.

-

For a first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental Workflow for Stability Assessment.

Expected Results and Data Interpretation

The stability of Pyrazine-2-sulfonyl fluoride is expected to be highly dependent on pH. A summary of anticipated outcomes is presented in the table below.

| pH Condition | Expected Nucleophile | Relative Rate of Hydrolysis | Expected Half-life (t₁/₂) | Primary Implication |

| Acidic (e.g., pH 4) | H₂O | Slow | Long (Hours to Days) | Suitable for formulation in acidic buffers. |

| Physiological (pH 7.4) | H₂O / OH⁻ | Moderate | Intermediate (Minutes to Hours) | Defines in-vivo stability and potential for systemic exposure. |

| Basic (e.g., pH 9) | OH⁻ | Fast | Short (Seconds to Minutes) | Indicates rapid degradation in alkaline environments. |

Causality Behind Experimental Choices:

-

Choice of Buffers: Using a range of pH values (acidic, neutral, basic) is critical to build a complete stability profile. This data is invaluable for predicting behavior in different physiological compartments and for formulation development.

-

Use of Acetonitrile for Stock: Aprotic organic solvents like acetonitrile are used for the stock solution because they are non-nucleophilic and prevent the compound from degrading before the experiment begins.

-

Kinetic Analysis: Assuming first-order kinetics is standard for hydrolysis reactions where water is the solvent and is in vast excess. Plotting the natural log of the concentration versus time is the most reliable way to extract the first-order rate constant.

Conclusion and Strategic Implications

The aqueous stability of Pyrazine-2-sulfonyl fluoride is a double-edged sword. Its enhanced reactivity, conferred by the electron-deficient pyrazine ring, is beneficial for its function as a covalent warhead but also renders it more susceptible to hydrolysis, particularly at or above physiological pH. A thorough understanding and quantitative characterization of its hydrolytic half-life are non-negotiable for any drug development program utilizing this scaffold.

The experimental framework provided in this guide offers a robust method for generating the necessary data to inform candidate selection, formulation strategy, and predictions of in-vivo behavior. By investing in these studies early, research teams can mitigate risks, optimize compound properties, and accelerate the development of novel covalent therapies.

References

Pyrazine-2-sulfonyl Fluoride: A Technical Guide for Advanced Drug Discovery

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs is a cornerstone of rational drug design. The pyrazine ring, a six-membered aromatic heterocycle, is a well-established "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] Concurrently, the sulfonyl fluoride moiety has emerged from a niche reagent to a powerhouse in chemical biology and drug discovery, largely through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This functional group acts as a highly selective, covalently-binding warhead, offering a unique balance of stability and latent reactivity that is ideal for creating targeted covalent inhibitors.[2]

This guide provides an in-depth technical overview of Pyrazine-2-sulfonyl fluoride , a molecule that synergistically combines these two key functionalities. We will explore its core physicochemical properties, provide a framework for its synthesis and handling, and detail robust protocols for its characterization, offering field-proven insights for its application in advanced research and development programs.

Section 1: Core Compound Identification and Properties

Pyrazine-2-sulfonyl fluoride is a reactive yet valuable chemical entity. Its proper identification and an understanding of its fundamental properties are critical for its successful application.

Key Identifiers

A summary of the essential identification data for Pyrazine-2-sulfonyl fluoride is presented below.

| Identifier | Value | Source |

| IUPAC Name | pyrazine-2-sulfonyl fluoride | - |

| CAS Number | 2090368-34-4 | [3] |

| Molecular Formula | C₄H₃FN₂O₂S | [3] |

| Molecular Weight | 162.15 g/mol | Calculated |

| Monoisotopic Mass | 161.98993 Da | - |

Physicochemical Data

Direct experimental data for Pyrazine-2-sulfonyl fluoride is not extensively published. The following table synthesizes computed data with properties inferred from its close structural analog, Pyrazine-2-sulfonyl chloride, and the general chemical behavior of heteroaromatic sulfonyl fluorides.

| Property | Description | Rationale & Expert Insights |

| Appearance | Predicted to be a colorless to pale yellow solid or liquid. | This is based on the typical appearance of related compounds like Pyrazine-2-sulfonyl chloride.[4] The final state depends on the melting point, which has not been experimentally determined. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF). | Analogy with Pyrazine-2-sulfonyl chloride suggests good solubility in polar aprotic organic solvents.[4] Aqueous solubility is expected to be low and confounded by hydrolysis. |

| Stability | Moisture-sensitive; susceptible to slow hydrolysis. Markedly more stable than its sulfonyl chloride counterpart. | Heteroaromatic sulfonyl chlorides are known for their high reactivity and moisture sensitivity.[4] The S-F bond in sulfonyl fluorides is significantly more stable towards hydrolysis than the S-Cl bond, a key advantage for handling and storage, though anhydrous conditions are still strongly recommended.[2] |

| Reactivity | The sulfur atom is highly electrophilic and reactive towards strong nucleophiles. | The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the sulfonyl group, making it a potent reactant for SuFEx reactions with nucleophilic residues like phenols, amines, and thiols.[1] |

Section 2: Molecular Structure and Reactivity Profile

The unique reactivity of Pyrazine-2-sulfonyl fluoride is a direct consequence of its molecular architecture.

Caption: Molecular structure of Pyrazine-2-sulfonyl fluoride.

The molecule's reactivity is dominated by the sulfonyl fluoride (-SO₂F) group . The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This, combined with the inductive electron-withdrawing effect of the adjacent pyrazine ring, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This forms the basis of the SuFEx reaction, where the fluoride ion acts as an excellent leaving group in aqueous or protic environments.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints to ensure trustworthy and reproducible results.

Synthesis via Halogen Exchange (Halex) Reaction

This protocol outlines the synthesis of Pyrazine-2-sulfonyl fluoride from the commercially available Pyrazine-2-sulfonyl chloride. The core of this procedure is a nucleophilic substitution reaction where chloride is replaced by fluoride.

Causality: The choice of a fluoride source is critical. Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are effective. The use of a phase-transfer catalyst (e.g., 18-crown-6) is often essential to enhance the solubility and nucleophilicity of the fluoride salt in aprotic solvents. Acetonitrile is selected as the solvent due to its high dielectric constant, which aids in dissolving the salts, and its inertness under the reaction conditions.

Caption: Workflow for the synthesis of Pyrazine-2-sulfonyl fluoride.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pyrazine-2-sulfonyl chloride (1.0 eq).

-

Reagent Addition: Add anhydrous potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

-

Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

-

Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Pyrazine-2-sulfonyl fluoride.

Protocol: Determination of Hydrolytic Stability

Given its intended use in biological systems, assessing the stability of Pyrazine-2-sulfonyl fluoride in aqueous environments is paramount.

Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for this assay. It allows for the precise separation and quantification of the parent compound from its hydrolysis products over time. By running the experiment at two different pH values (e.g., physiological pH 7.4 and acidic pH 5.0), one can gain insights into its stability profile relevant to both plasma and endosomal/lysosomal compartments.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of Pyrazine-2-sulfonyl fluoride in anhydrous DMSO.

-

Reaction Buffers: Prepare two aqueous buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.0.

-

Incubation: Add the stock solution to each buffer in separate vials to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to not affect the kinetics. Incubate the vials at 37 °C.

-

Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a cold acetonitrile/water mixture. This stops further degradation.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the peak area corresponding to the parent Pyrazine-2-sulfonyl fluoride.

-

Data Analysis: Plot the remaining percentage of the parent compound against time for each pH condition. From this data, the half-life (t₁/₂) of the compound can be calculated. A stable compound will show minimal degradation over the 24-hour period.

Conclusion

Pyrazine-2-sulfonyl fluoride stands as a compound of significant interest for researchers at the intersection of organic synthesis, chemical biology, and drug development. Its architecture provides a unique combination of a privileged heterocyclic core with a selectively reactive covalent warhead. By understanding its fundamental physicochemical properties and employing robust, validated protocols for its synthesis and characterization, scientists can effectively leverage this powerful molecule to probe biological systems and develop next-generation covalent therapeutics.

References

-

The Good Scents Company. pyrazine. [Link]

-

CAS Common Chemistry. Pyrazine. [Link]

- Google Patents.

-

ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

-

PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Pyrazine-2-Sulfonamides via SuFEx Chemistry

Executive Summary

This guide details the synthesis of pyrazine-2-sulfonamides utilizing Pyrazine-2-sulfonyl fluoride as the electrophilic warhead. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and redox instability, sulfonyl fluorides operate via Sulfur-Fluoride Exchange (SuFEx) chemistry. This protocol leverages the unique electronic properties of the pyrazine ring—where the electron-withdrawing nitrogen atoms at positions 1 and 4 significantly enhance the electrophilicity of the sulfur center—to enable rapid, high-yielding amination under mild conditions.

Target Audience: Medicinal chemists and process engineers focusing on kinase inhibitors and bioisostere development.

Scientific Foundation & Mechanism

The SuFEx Advantage

The S(VI)–F bond is remarkably stable toward reduction and thermolysis due to the high bond dissociation energy (approx. 130 kcal/mol) and low polarizability of fluorine. However, it possesses a unique "latent" reactivity. Inside the pyrazine scaffold, the heteroaryl ring acts as an electron sink, destabilizing the S–F bond specifically toward nitrogen nucleophiles (amines) while remaining relatively inert to oxygen nucleophiles (water/alcohols) in the absence of specific activators.

Mechanistic Pathway

The reaction proceeds via a concerted nucleophilic substitution (

-

Activation: The amine attacks the sulfur center. The electron-deficient pyrazine ring pulls electron density from the sulfur, lowering the transition state energy.

-

Transition State: A pentacoordinate trigonal bipyramidal intermediate is formed.

-

Elimination: The fluoride ion is expelled as a leaving group, typically trapped by a proton scavenger (base) or silyl group.

Visualization: Reaction Workflow

The following diagram outlines the critical decision pathways for this synthesis.

Figure 1: Decision tree for selecting the optimal synthetic route based on amine nucleophilicity.

Pre-Reaction Considerations

Reagent Stability & Handling

-

Pyrazine-2-sulfonyl fluoride: While more stable than its chloride counterpart, the pyrazine ring makes this specific sulfonyl fluoride moisture-sensitive. Store at 2–8°C under argon.

-

Safety Warning: The reaction generates fluoride ions. While usually trapped as salts (e.g.,

), standard HF precautions should be observed. Avoid glass corrosion by using plasticware for prolonged storage of reaction mixtures if acidic.

Solvent Selection

-

Dichloromethane (DCM): Preferred for solubility and ease of workup.

-

Acetonitrile (MeCN): Use for more polar substrates or when using inorganic bases.

-

Avoid: Alcohols (unless using them as reactants) and wet solvents.

Experimental Protocols

Method A: Standard Basic Conditions

Best for: Primary and secondary aliphatic amines (high nucleophilicity).

Reagents:

-

Pyrazine-2-sulfonyl fluoride (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

DCM (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-sulfonyl fluoride (1.0 mmol, 162 mg) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add TEA (1.5 mmol, 209 µL) followed by the dropwise addition of the Amine (1.1 mmol).

-

Note: The cooling is precautionary to control the exotherm; the reaction is often run at Room Temperature (RT).

-

-

Reaction: Remove the ice bath and stir at RT. Monitor via TLC or LCMS.

-

Timeframe: 30 mins to 4 hours.

-

Endpoint: Disappearance of the sulfonyl fluoride peak (LCMS [M+H] ~163).

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove excess amine and base.

-

Wash with Brine (10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (Hexane/EtOAc) if necessary.

Method B: Ca(NTf2)2 Catalyzed SuFEx

Best for: Anilines, electron-poor amines, or sterically hindered substrates. This method utilizes Calcium Triflimide to activate the sulfonyl fluoride.[2][3]

Reagents:

-

Pyrazine-2-sulfonyl fluoride (1.0 equiv)[1]

-

Amine (1.0 equiv)[4]

-

DABCO (2.0 equiv)

- (5 - 10 mol%)

-

Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: Dissolve Pyrazine-2-sulfonyl fluoride (1.0 mmol) and the Amine (1.0 mmol) in MeCN (4 mL).

-

Catalyst Addition: Add DABCO (2.0 mmol) followed by

(0.05 mmol). -

Reaction: Stir at RT or heat to 50°C if conversion is slow.

-

Workup: Filter through a short pad of silica to remove the calcium salt. Concentrate and purify via chromatography.

Data Analysis & Troubleshooting

Expected Analytical Data

-

1H NMR: Look for the disappearance of the pyrazine protons associated with the sulfonyl fluoride (typically shifted downfield) and the appearance of the sulfonamide N-H (broad singlet, exchangeable).

-

LCMS: Sulfonamides often show distinct [M+H]+ and [M-H]- (negative mode) ionization.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Amine is too weak/hindered. | Switch to Method B (Ca catalyst) or heat to 60°C in THF. |

| Hydrolysis (Sulfonic Acid formed) | Wet solvent or atmospheric moisture. | Flame-dry glassware; use molecular sieves in solvent; ensure inert atmosphere ( |

| Side Products | Nucleophilic aromatic substitution ( | Lower temperature to 0°C; ensure strict 1:1 stoichiometry of amine; avoid excess strong nucleophiles. |

| Low Yield | Product water-soluble during workup. | Use EtOAc/n-Butanol (9:1) for extraction or skip aqueous workup and load directly onto silica. |

Mechanistic Visualization

The following diagram illustrates the transition state stabilization provided by the pyrazine ring, distinguishing it from a standard phenyl ring.

Figure 2: Mechanistic pathway highlighting the electronic activation by the pyrazine scaffold.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link]

Sources

Application Notes & Protocols: Synthesis of Pyrazine-Containing Pharmacophores via Sulfonyl Fluoride Exchange (SuFEx) Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Powerful Click Chemistry

In the landscape of modern medicinal chemistry, the pyrazine scaffold holds a privileged position. This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after pharmacophore.[4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5]

Parallel to the enduring importance of privileged scaffolds, the advent of "click chemistry" has revolutionized the process of drug discovery and development. Among the most powerful of these reactions is the Sulfonyl Fluoride Exchange (SuFEx), a next-generation click reaction that enables the rapid and reliable assembly of molecular building blocks under mild, biocompatible conditions.[6] SuFEx chemistry is characterized by its high efficiency, broad functional group tolerance, and the remarkable stability of the resulting sulfonyl-based linkages.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrazine-containing pharmacophores utilizing the power and versatility of SuFEx chemistry. We will detail the synthesis of a key building block, pyrazine-2-sulfonyl fluoride, and its subsequent derivatization to generate a library of diverse pyrazine analogs. The protocols provided herein are designed to be robust and reproducible, offering a strategic advantage in the exploration of new chemical space and the acceleration of hit-to-lead optimization in drug discovery programs.

The Strategic Advantage of SuFEx for Pyrazine Functionalization

The application of SuFEx chemistry to the pyrazine scaffold offers several distinct advantages for the synthesis of novel pharmacophores:

-

Modular and High-Throughput Synthesis: The "click" nature of the SuFEx reaction allows for the rapid and modular assembly of a pyrazine core with a diverse range of functional groups, making it highly amenable to high-throughput synthesis and screening.

-

Biocompatibility and Late-Stage Functionalization: SuFEx reactions can be performed under mild, often aqueous conditions, making them suitable for the late-stage functionalization of complex molecules and even for bioconjugation.[7]

-

Robust and Stable Linkages: The resulting sulfonamide, sulfonate ester, or other sulfur(VI)-containing linkages are exceptionally stable to hydrolysis and metabolic degradation, a desirable feature for drug candidates.

-

Access to Novel Chemical Space: The combination of the pyrazine pharmacophore with the diverse connectivity offered by SuFEx provides access to novel chemical entities with unique three-dimensional structures and biological activities.

Experimental Section: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of the key pyrazine-sulfonyl fluoride intermediate and its subsequent derivatization via SuFEx.

Part 1: Synthesis of the Key Intermediate: Pyrazine-2-sulfonyl Fluoride

The synthesis of pyrazine-2-sulfonyl fluoride is a critical first step. Due to the electron-deficient nature of the pyrazine ring, direct sulfonation is often challenging.[8] Therefore, a multi-step approach starting from the readily available 2-aminopyrazine is employed.

Workflow for the Synthesis of Pyrazine-2-sulfonyl Fluoride

Sources

- 1. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 2. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Buy Pyrazine-2-sulfonyl chloride (EVT-356804) | 184170-48-7 [evitachem.com]

- 8. scribd.com [scribd.com]

Application Note: High-Efficiency Coupling Protocols for Pyrazine-2-sulfonyl Fluoride

Executive Summary & Chemical Profile

Pyrazine-2-sulfonyl fluoride is a "privileged" electrophile in modern drug discovery. Unlike its chloride counterparts, which are prone to rapid hydrolysis and redox instability, the sulfonyl fluoride moiety offers a unique balance of thermodynamic stability and kinetic reactivity.[1][2] It serves as a cornerstone reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—the next generation of "click" reactions pioneered by K. Barry Sharpless.

This guide details two distinct coupling modalities:

-

SuFEx Coupling: Formation of S–N (sulfonamide) and S–O (sulfonate) linkages for covalent inhibition and proteome profiling.

-

Desulfitative Cross-Coupling: A Palladium-catalyzed C–C bond formation strategy that utilizes the sulfonyl fluoride as a traceless leaving group to install aryl substituents on the pyrazine core.

Chemical Profile

| Property | Specification |

| Formula | C₄H₃FN₂O₂S |

| MW | 162.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Hydrolytically stable at pH 7 (t₁/₂ > 24h); Resistant to reduction |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |

| Hazards | Corrosive (Skin Corr.[3][4] 1B); Moisture sensitive |

Mechanism of Action

Understanding the "sleeping beauty" reactivity of sulfonyl fluorides is critical for protocol success. The S(VI)–F bond is remarkably strong (approx. 130 kcal/mol) and non-polarizable, rendering it inert to many common nucleophiles and oxidative conditions.

SuFEx Activation

Activation requires specific environmental factors—typically proton transfer (H-bonding solvents) or silicon assistance (silyl ethers). The fluoride ion is a poor leaving group in

Desulfitative Activation (Pd-Catalysis)

In cross-coupling, the electron-deficient pyrazine ring facilitates the oxidative addition of Pd(0) into the C–S bond, followed by the extrusion of SO₂. This allows the sulfonyl fluoride to act as a pseudohalide electrophile.

Figure 1: Dual reactivity pathways for Pyrazine-2-sulfonyl fluoride. Pathway A retains the sulfur linkage; Pathway B extrudes sulfur to form C-C bonds.

Protocol A: SuFEx Amidation (S–N Bond Formation)

This protocol is the industry standard for synthesizing sulfonamide libraries. The reaction is generally insensitive to water, but high yields require careful pH control.

Materials

-

Reagent: Pyrazine-2-sulfonyl fluoride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

-

Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in DCM (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Reagent Addition: Add Pyrazine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) in one portion.

-

Note: If the reaction is highly exothermic (rare for this reagent), cool to 0°C before addition.

-

-

Monitoring: Stir at RT. Monitor via LC-MS or TLC.

-

Endpoint: Conversion is typically complete within 1–4 hours.

-

Validation: Look for the disappearance of the parent peak (m/z ~162) and appearance of the sulfonamide mass.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 1M HCl (to remove excess amine/base) followed by Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Unlike sulfonyl chlorides, do not use excess nucleophilic scavengers that contain amines, as they will react.

Protocol B: SuFEx Aryl-Sulfonate Synthesis (S–O Bond Formation)

Direct reaction with phenols is sluggish. The "Silyl Ether" route is recommended for high chemoselectivity and yield, utilizing the high affinity of Fluoride for Silicon (Si–F bond strength).

Materials

-

Reagent: Pyrazine-2-sulfonyl fluoride (1.2 equiv)

-

Nucleophile: Aryl silyl ether (Ar-OTMS or Ar-OTBS) (1.0 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%) or BTPP

-

Solvent: Acetonitrile (MeCN) - Anhydrous

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial and purge with Nitrogen.

-

Dissolution: Dissolve the Aryl silyl ether (1.0 mmol) and Pyrazine-2-sulfonyl fluoride (1.2 mmol) in anhydrous MeCN (4 mL).

-

Catalysis: Add DBU (0.1 mmol, 15 µL) dropwise.

-

Reaction: Stir at RT.

-

Monitoring: Monitor via 19F NMR .

-

Signal: Shift from +60-65 ppm (sulfonyl fluoride) to ~ +40 ppm (fluoride salt/byproduct) or disappearance of S-F signal.

-

-

Workup: Concentrate directly and purify via silica gel chromatography. Aqueous workup is often unnecessary if the catalyst loading is low.

Protocol C: Pd-Catalyzed Desulfitative Cross-Coupling

Advanced Application: This protocol uses the sulfonyl fluoride as a "mask" for a halide. It is particularly useful when the pyrazine-chloride is unstable or difficult to access.

Materials

-

Electrophile: Pyrazine-2-sulfonyl fluoride (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Degassing: Sparge the solvent (Dioxane/H₂O) with Argon for 15 minutes. Oxygen inhibits the desulfitation step.

-

Assembly: In a sealed tube, combine Pyrazine-2-sulfonyl fluoride (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Base , and Catalyst .

-

Solvation: Add the degassed solvent mixture (2.5 mL). Seal the tube under Argon.

-

Heating: Heat to 100°C for 12–16 hours.

-

Note: High temperature is required to extrude SO₂.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite.

-

Partition between Water and EtOAc.

-

Extract aqueous layer 3x with EtOAc.

-

-

Purification: Flash chromatography.

Troubleshooting Desulfitation

| Observation | Root Cause | Solution |

| Low Conversion | Incomplete SO₂ extrusion | Increase Temp to 110°C; Switch to microwave heating (140°C, 30 min). |

| Homocoupling | Boronic acid oxidation | Ensure rigorous degassing; Add trace surfactant (TPGS-750-M). |

| Hydrolysis | Base/Water attack | Switch to anhydrous conditions using CsF as base in Dioxane. |

Experimental Data Summary

Table 1: Solvent Compatibility for SuFEx Amidation

| Solvent | Dielectric Constant | Reaction Rate (Rel) | Yield (Isolated) | Comments |

| DCM | 8.9 | 1.0 (Ref) | 92% | Standard; easy workup. |

| THF | 7.5 | 0.8 | 88% | Good for polar substrates. |

| MeCN | 37.5 | 1.5 | 94% | Accelerates polar transition state. |

| Water/Dioxane | Mixed | 0.4 | 65% | Biphasic; requires phase transfer catalyst. |

Safety & Handling

-

Corrosivity: Pyrazine-2-sulfonyl fluoride hydrolyzes slowly to Pyrazine-2-sulfonic acid and HF. Always wear acid-resistant gloves and eye protection.

-

Pressure: Desulfitative coupling releases SO₂ gas. Reactions must be performed in pressure-rated vials behind a blast shield.

-

Waste: Dispose of fluoride-containing waste in segregated containers (do not mix with glass waste if acidic).

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride Fragments." Chemical Reviews. [Link]

-

Willis, M. C. (2018). "Sulfonyl Fluorides: Synthesis and Application." Chemical Reviews. [Link]

-

Luo, T., et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Coupling of Sulfonyl Fluorides." Angewandte Chemie. [Link]

-

Jones, L. H. (2019). "Sulfonyl fluorides in chemical biology." MedChemComm. [Link]

Sources

- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Pyrazine-2-sulfonyl fluoride (C4H3FN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 7. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Solvent Selection in Nucleophilic Substitution of Pyrazine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazine-2-sulfonyl Fluoride in Modern Drug Discovery

Pyrazine scaffolds are prevalent in a multitude of FDA-approved drugs, where they often serve as crucial bioisosteres for benzene, pyridine, and pyrimidine rings.[1][2] The electron-deficient nature of the pyrazine ring makes it a key building block in medicinal chemistry, particularly for kinase inhibitors where the nitrogen atoms can act as hydrogen bond acceptors.[2] The introduction of a sulfonyl fluoride moiety at the 2-position of the pyrazine ring creates a highly valuable electrophile for covalent inhibitor design and for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] Sulfonyl fluorides exhibit a unique balance of stability and reactivity, allowing for chemoselective reactions with a variety of nucleophilic amino acid residues in proteins.[3]

The nucleophilic substitution of the fluoride on pyrazine-2-sulfonyl fluoride is a critical reaction for generating libraries of novel sulfonamide derivatives with diverse pharmacological profiles. The success of this substitution is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the feasibility of the reaction with certain nucleophiles. This application note provides a detailed guide to understanding and optimizing solvent selection for this pivotal transformation.

Theoretical Framework: The Role of the Solvent in SNAr of Pyrazine-2-sulfonyl Fluoride

The nucleophilic substitution on pyrazine-2-sulfonyl fluoride proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process initiated by the attack of a nucleophile on the electron-deficient pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the fluoride leaving group.

The solvent plays a multi-faceted role in this mechanism:

-

Solvation of the Nucleophile: For the reaction to proceed efficiently, the nucleophile must be sufficiently reactive. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), are generally preferred for SNAr reactions.[2] These solvents can effectively solvate the counter-ion of the nucleophile (if it is a salt) but do not strongly solvate the anionic nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents, like water and alcohols, can form a solvent shell around the nucleophile via hydrogen bonds, which stabilizes the nucleophile and increases the energy barrier for its attack on the electrophile, thereby slowing down the reaction.[5][6]

-

Stabilization of the Meisenheimer Complex: The Meisenheimer complex is a charged intermediate. Polar solvents are crucial for stabilizing this intermediate, thereby lowering the activation energy of the first, rate-determining step. The ability of the solvent to delocalize the negative charge of the Meisenheimer complex significantly influences the reaction rate.

-

Solubility of Reactants: The solvent must, of course, be capable of dissolving both the pyrazine-2-sulfonyl fluoride and the nucleophile to a sufficient concentration for the reaction to occur at a practical rate.

Solvent Selection Guide

The choice of solvent is a critical parameter that should be carefully considered based on the properties of the nucleophile and the desired reaction conditions. The following table provides a summary of common solvents and their characteristics relevant to the nucleophilic substitution of pyrazine-2-sulfonyl fluoride.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for dissolving a wide range of compounds. Strongly solvates cations, enhancing nucleophilicity of anionic nucleophiles. High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove completely. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Good solvent for many organic compounds and salts. Similar to DMSO in enhancing nucleophilicity. Can decompose at high temperatures. |

| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Lower boiling point, which can be advantageous for easier removal. Good for reactions at moderate temperatures. Less effective at dissolving some salts compared to DMSO or DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A less polar aprotic solvent. Can be a good choice when a less reactive system is desired. Lower boiling point. |

| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | 40 | Often used for reactions with neutral nucleophiles (e.g., amines) in the presence of a base. Its low boiling point makes it easy to remove. |

| tert-Amyl Alcohol | Polar Protic | 5.8 | 102 | A greener solvent option. Can be effective in some cases, particularly for specific enzyme-catalyzed or Lewis acid-mediated reactions.[7] |

| Water | Polar Protic | 80 | 100 | Generally disfavored for SNAr with anionic nucleophiles due to strong solvation. However, can be used in some cases, especially with neutral nucleophiles and in the presence of a base like KF. |

Visualizing the Solvent Selection Workflow

A systematic approach to solvent screening is crucial for optimizing the reaction conditions. The following diagram illustrates a logical workflow for selecting the optimal solvent.

Caption: A workflow for systematic solvent screening.

Experimental Protocols

The following protocols provide a starting point for the nucleophilic substitution of pyrazine-2-sulfonyl fluoride. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Amination using a Polar Aprotic Solvent

This protocol is adapted from the synthesis of N-substituted pyrazine-2-sulfonamides from the corresponding sulfonyl chloride and is a good starting point for the sulfonyl fluoride analog.

Materials:

-

Pyrazine-2-sulfonyl fluoride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-